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Compound of Interest

Compound Name: BAI1

Cat. No.: B1662306 Get Quote

BAI1 Gene and Protein Structure
BAI1 is a member of the adhesion G protein-coupled receptor (aGPCR) family, characterized

by a large N-terminal extracellular domain and a seven-transmembrane region.[1][2] Its

multifaceted role in cellular processes is a direct reflection of its complex molecular

architecture.

Genomic Organization
The human ADGRB1 gene is located on chromosome 8q24.3, spanning approximately 95.4

kilobases.[1][3] It is composed of 31 exons, which are transcribed and spliced to produce the

full-length BAI1 protein.[3] A notable feature is the presence of an alternative promoter within

intron 17, which can drive the expression of shorter BAI1 isoforms lacking a significant portion

of the N-terminus.[3][4]

Protein Architecture and Post-Translational Modification
The full-length human BAI1 protein is a large molecule of approximately 1584 amino acids with

a predicted molecular weight of 173.5 kDa.[3] It undergoes several crucial post-translational

modifications, primarily proteolytic cleavage, which are essential for its function. The protein is

cleaved at a conserved GPCR Proteolysis Site (GPS) within the GAIN domain, resulting in two

associated fragments: the N-terminal Fragment (NTF) and the C-terminal Fragment (CTF).[1]

[5]

N-Terminal Fragment (NTF): Also known as Vstat120, this large extracellular fragment of

about 120 kDa is released from the cell surface and has anti-angiogenic properties.[5][6] It
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can be further cleaved by matrix metalloproteinase 14 (MMP14) to produce a smaller 40 kDa

fragment, Vstat40, which also inhibits angiogenesis.[3][7]

C-Terminal Fragment (CTF): This fragment remains embedded in the membrane and

comprises the seven-transmembrane (7TM) domain and the intracellular C-terminus, which

are responsible for signal transduction.[5]

The key domains of the BAI1 protein are detailed in the table below.
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Domain/Motif Location Function References

N-Terminal Fragment

(NTF) / Extracellular

Arg-Gly-Asp (RGD)

Motif
N-Terminus

Integrin binding,

potentially blocking

integrin signaling.

[1][5]

Thrombospondin Type

1 Repeats (TSRs)
Extracellular

Contains 5 repeats.

Binds to

phosphatidylserine on

apoptotic cells and

lipopolysaccharide

(LPS) on bacteria.

Mediates anti-

angiogenic effects via

interaction with CD36.

[1][5][8]

Hormone-Binding

Domain (HBD)
Extracellular

Putative function, but

specific hormone

ligands are not yet

identified.

[1][5]

GAIN/GPS Domain
Extracellular,

juxtamembrane

Site of autocatalytic

cleavage, separating

the NTF and CTF.

[1][5][9]

C-Terminal Fragment

(CTF) /

Transmembrane &

Intracellular

Seven-

Transmembrane

(7TM) Domain

Transmembrane

Characteristic GPCR

domain, involved in G-

protein coupling.

[1]

Proline-Rich Region

(PRR)

Intracellular Interacts with SH3

and WW domain-

containing proteins

like IRSp53,

[1]
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regulating signal

transduction and

cytoskeletal activity.

PDZ-Binding Motif

(QTEV)
C-Terminus

Interacts with PDZ

domain-containing

scaffold proteins such

as MAGI-1, MAGI-3,

and PSD-95,

localizing the receptor

and organizing

signaling complexes

at the synapse.

[1][10]

Regulation of BAI1 Gene Expression
The expression of BAI1 is tightly controlled at the transcriptional level and is often dysregulated

in disease states, particularly in cancer.

Transcriptional Control
p53-Mediated Regulation: BAI1 was first identified as a transcriptional target of the tumor

suppressor p53.[1][11] The gene contains a functional p53-binding site within its ninth intron,

and wildtype p53 can induce its expression.[1][12][13] This links BAI1 to p53-mediated tumor

suppression, partly through the inhibition of angiogenesis.[11]

p53-Independent and Epigenetic Regulation: Subsequent studies have shown that BAI1
expression can be downregulated in glioblastoma independently of the p53 status, often

through epigenetic mechanisms such as promoter methylation.[6][7]

Other Transcription Factors: Functional analyses of the promoter for a BAI1-associated

protein have identified binding sites for transcription factors like Sp1 and AP2, suggesting a

complex regulatory network that may also influence BAI1 expression.[14]

Expression Profile
BAI1 is predominantly expressed in the brain, with high levels found in neurons, astrocytes,

and microglia.[5][6] Its expression is developmentally regulated, peaking around postnatal day
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10 in rodents and continuing into adulthood.[15] In many cancers, particularly glioblastoma,

BAI1 expression is significantly reduced or completely silenced, which is consistent with its role

as a tumor suppressor.[5][11][16][17]

BAI1 Signaling Pathways
BAI1 functions as a versatile receptor that mediates several critical cellular processes by

activating distinct downstream signaling cascades. It can signal through both G protein-

dependent and G protein-independent mechanisms.[7]

Phagocytosis of Apoptotic Cells and Pathogens
BAI1 is a key receptor in the clearance of apoptotic cells and Gram-negative bacteria.[18] Its

TSR domains recognize "eat-me" signals, such as phosphatidylserine (PtdSer) on the surface

of apoptotic cells, and pathogen-associated molecular patterns, like lipopolysaccharide (LPS)

on bacteria.[5][8][19] This binding initiates a G protein-independent signaling cascade that is

crucial for cytoskeletal rearrangement and engulfment.

The binding of ligands to the TSR domains triggers the recruitment of an intracellular adaptor

complex consisting of ELMO (Engulfment and Cell Motility) and Dock180 (Dedicator of

Cytokinesis 180).[5][7] This complex functions as a guanine nucleotide exchange factor (GEF)

for the small GTPase Rac1.[5][7] Activated Rac1 then promotes actin polymerization and

cytoskeletal remodeling, leading to the formation of a phagocytic cup and the internalization of

the target.[5][16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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